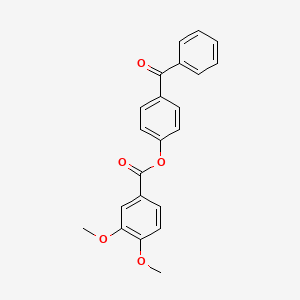

(4-Benzoylphenyl) 3,4-dimethoxybenzoate

Description

(4-Benzoylphenyl) 3,4-dimethoxybenzoate is a benzoate ester derivative featuring a 4-benzoylphenyl group esterified to 3,4-dimethoxybenzoic acid. This article synthesizes data from diverse sources to compare this compound with its closest structural and functional analogues.

Properties

IUPAC Name |

(4-benzoylphenyl) 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O5/c1-25-19-13-10-17(14-20(19)26-2)22(24)27-18-11-8-16(9-12-18)21(23)15-6-4-3-5-7-15/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEQDQVMJOZPKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoylphenyl) 3,4-dimethoxybenzoate typically involves the esterification of 4-benzoylphenol with 3,4-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(4-Benzoylphenyl) 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or thiols replace the benzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amine or thiol derivatives.

Scientific Research Applications

(4-Benzoylphenyl) 3,4-dimethoxybenzoate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity

Mechanism of Action

The mechanism of action of (4-Benzoylphenyl) 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Stability

The position and number of methoxy groups on the benzoate backbone significantly influence stability and reactivity. For example:

Key Insight : The 3,4-dimethoxy substitution pattern reduces thermal stability in metal complexes compared to 2,4-dimethoxy analogues, likely due to steric hindrance or electron density distribution .

Metabolic Pathways

Microbial degradation of 3,4-dimethoxybenzoate (veratrate) proceeds via protocatechuate in Comamonas testosteroni BR6020, a pathway shared with isovanillate and vanillate . Similarly, Sporomusa ovata metabolizes 3,4-dimethoxybenzoate during methyl transfer reactions involving cobamides . These pathways highlight the compound’s susceptibility to enzymatic cleavage, a trait shared with structurally related methoxybenzoates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-benzoylphenyl) 3,4-dimethoxybenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification between 3,4-dimethoxybenzoic acid derivatives and 4-benzoylphenol. Catalysts like sulfuric acid or p-toluenesulfonic acid (PTSA) are commonly used for esterification . For example, analogous compounds (e.g., ethyl 3,4-dimethoxybenzoate) are synthesized via acid-catalyzed reactions under reflux conditions (60–80°C, 6–12 hours) with yields exceeding 70% . Reaction optimization should focus on catalyst loading, solvent selection (e.g., ethanol or dichloromethane), and temperature control to minimize side reactions like hydrolysis.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : and NMR to verify aromatic protons (δ 6.8–7.8 ppm for benzoyl and dimethoxybenzoyl groups) and ester carbonyl signals (δ ~168 ppm) .

- Mass spectrometry : HRMS (ESI) to confirm molecular ion peaks (e.g., [M+H]) with a mass error < 5 ppm .

- IR spectroscopy : Stretching vibrations for ester C=O (~1720 cm) and methoxy groups (~2850 cm) .

Q. What are the key stability considerations for this compound under experimental storage or reaction conditions?

- Methodological Answer : The ester group is susceptible to hydrolysis under acidic or alkaline conditions. Stability studies should monitor degradation via HPLC or TLC in solvents like water, methanol, or DMSO. For long-term storage, keep the compound in anhydrous conditions at –20°C, protected from light .

Advanced Research Questions

Q. How does the substitution pattern on the benzoyl and dimethoxybenzoyl groups influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies can be designed by synthesizing analogs with varying substituents (e.g., nitro, hydroxyl, or halogen groups). For example:

- Replace the 4-benzoyl group with a 4-nitrobenzoyl moiety to assess electron-withdrawing effects on bioactivity .

- Compare activity against cholinesterase inhibition (linked to Alzheimer’s research) or antimicrobial targets using standardized assays (e.g., Ellman’s method for cholinesterase) .

- Use molecular docking to predict interactions with enzymes like acetylcholinesterase or bacterial efflux pumps .

Q. What mechanistic insights exist for the compound’s interactions with metal ions or biomolecules?

- Methodological Answer :

- Metal coordination : The dimethoxybenzoate moiety can act as a ligand for transition metals (e.g., Cu(II), Co(II)). Conduct UV-Vis titration or X-ray crystallography to study complex formation . For example, Co(II) complexes with 3,4-dimethoxybenzoate show temperature-dependent magnetic susceptibility, indicating specific coordination geometries .

- Enzyme inhibition : Kinetic assays (e.g., Lineweaver-Burk plots) can determine whether inhibition is competitive or non-competitive. For instance, related esters exhibit uncompetitive inhibition against bacterial drug-efflux pumps .

Q. How can researchers resolve contradictory data in bioactivity assays (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Dose-dependent studies : Test the compound across a broad concentration range (e.g., 1–100 µM) in antioxidant assays (DPPH, ABTS) and compare with pro-oxidant markers (ROS generation via fluorescence probes) .

- Cell-based vs. cell-free systems : Discrepancies may arise due to metabolic activation in cellular environments. Use liver microsomes or cytochrome P450 inhibitors to assess metabolite contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.